Tenapanor hydrochloride
Overview
Description
Tenapanor hydrochloride is a novel, small molecule medication primarily used for the treatment of constipation-predominant irritable bowel syndrome (IBS-C) and chronic kidney disease. It is marketed under the brand names Ibsrela and Xphozah . This compound functions as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), which is crucial for sodium absorption in the intestines .
Mechanism of Action
Target of Action
Tenapanor hydrochloride, also known as Tenapanor HCl, primarily targets the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is an antiporter expressed on the apical surface of enterocytes in the small intestine and colon, playing a crucial role in sodium-fluid homeostasis .
Mode of Action
Tenapanor is a locally-acting small molecule inhibitor of NHE3 . By inhibiting NHE3 on the apical surface of the enterocytes, Tenapanor reduces absorption of sodium from the small intestine and colon, resulting in an increase in water secretion into the intestinal lumen .
Biochemical Pathways
The inhibition of NHE3 by Tenapanor affects the sodium-fluid homeostasis in the gastrointestinal tract . This leads to increased intestinal salt and fluid content, promoting gastrointestinal motility . The reduction of sodium absorption in the gut is a key biochemical pathway affected by Tenapanor .
Pharmacokinetics
As a minimally systemic agent, Tenapanor is designed to block sodium absorption in the gastrointestinal tract while avoiding exposure in the kidney . This selective inhibition ensures that the compound’s action is primarily localized within the gut, thereby minimizing potential systemic side effects .
Result of Action
The result of Tenapanor’s action is a significant reduction in the serum phosphorous level . By increasing the intestinal salt and fluid content, Tenapanor promotes gastrointestinal motility, softens stool consistency , and helps in the treatment of constipation-predominant irritable bowel syndrome (IBS-C) . It is also used to lower phosphorus levels in the blood in adults with kidney disease who are on dialysis .
Action Environment
The action of Tenapanor is influenced by the environment within the gastrointestinal tract. As a gut-restricted inhibitor, its efficacy and stability are dependent on the conditions within the gut . .
Biochemical Analysis
Biochemical Properties
Tenapanor hydrochloride acts as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) . NHE3 is a major absorptive sodium transporter that is predominantly expressed in the kidney and gastrointestinal tract . By inhibiting NHE3, this compound blocks sodium absorption in the gastrointestinal tract . This results in reduced levels of sodium in the body .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the absorption of sodium in the gastrointestinal tract . This leads to an increase in the intestinal salt and fluid content, thus promoting gastrointestinal motility . It also reduces the absorption of phosphate , which can be beneficial in the treatment of hyperphosphatemia in patients with chronic kidney disease .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an inhibitor of the NHE3 transporter . By inhibiting this transporter, it blocks the absorption of sodium and phosphate in the gastrointestinal tract . This results in increased intestinal lumen water secretion, accelerating intestinal transit time, and softening stool consistency .
Temporal Effects in Laboratory Settings
In a phase 3 trial conducted at 26 dialysis facilities in China, adults with end-stage renal disease (ESRD) on hemodialysis with hyperphosphatemia were given this compound for 4 weeks . The results showed that this compound treatment resulted in a significantly greater reduction in serum phosphate at the endpoint visit versus placebo .
Dosage Effects in Animal Models
In animal studies, this compound has shown protective effects on renal function and reduced extracellular fluid volume and blood pressure . It has also been observed to reduce vascular calcification in an animal model of uremic calcification .
Metabolic Pathways
The majority of Tenapanor’s metabolism to its primary metabolite, M1, is catalyzed via CYP3A4/5 . Exposure of Tenapanor to hepatic CYP enzymes is likely limited due to its minimal systemic absorption, so its metabolism may be due to intestinal CYP enzyme activity .
Transport and Distribution
This compound acts locally in the gut to inhibit the NHE3 transporter . This local action allows it to block sodium absorption in the gastrointestinal tract but avoid exposure in the kidney .
Subcellular Localization
As an inhibitor of the NHE3 transporter, this compound acts on the apical surface of enterocytes in the small intestine and colon . This specific subcellular localization allows it to effectively reduce the absorption of sodium and phosphate from the gut .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenapanor hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The process typically includes:
- Formation of the tetrahydroisoquinoline core.
- Introduction of dichloro and methyl groups.
- Coupling with benzenesulfonamide derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Dissolution of tenapanor in a suitable solvent.
- Addition of hydrochloric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: Tenapanor hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products .
Scientific Research Applications
Tenapanor hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sodium/hydrogen exchange mechanisms.
Biology: Investigated for its effects on cellular sodium homeostasis.
Medicine: Used in clinical trials for treating IBS-C and chronic kidney disease.
Industry: Explored for its potential in developing new therapeutic agents targeting sodium absorption.
Comparison with Similar Compounds
AZD-1722: Another NHE3 inhibitor with similar sodium absorption inhibition properties.
4-phenyltetrahydroisoquinoline: Shares structural similarities with tenapanor hydrochloride.
Uniqueness: this compound is unique due to its minimal systemic absorption and localized action in the gastrointestinal tract. This property makes it an effective treatment for IBS-C without significant systemic side effects .
Properties
IUPAC Name |
1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAXTZDILCRKY-OWRGXFNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68Cl6N8O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027856 | |
Record name | Tenapanor hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234365-97-9 | |
Record name | Tenapanor hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenapanor hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENAPANOR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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